Desmethyl Icaritin Tri-O-methoxymethyl Ether
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Overview
Description
Chemical Reactions Analysis
Desmethyl Icaritin Tri-O-methoxymethyl Ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Desmethyl Icaritin Tri-O-methoxymethyl Ether has several scientific research applications, including:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: It serves as a tool for studying biological pathways and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Desmethyl Icaritin Tri-O-methoxymethyl Ether is unique due to its specific structure and properties. Similar compounds include:
Icaritin: The parent compound with various biological activities.
Methoxymethyl Icaritin: Another derivative with different protective groups.
These compounds share some similarities but differ in their specific chemical structures and properties.
Biological Activity
Desmethyl Icaritin Tri-O-methoxymethyl Ether is a derivative of Icaritin, a flavonoid compound derived from the Epimedium genus, known for its various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H18O6
- Molecular Weight : 354.353 g/mol
- Density : 1.4±0.1 g/cm³
- Melting Point : 220-222 °C
- Boiling Point : 605.7±55.0 °C at 760 mmHg
This compound exhibits multiple biological activities, primarily through the following mechanisms:
-
Anticancer Activity :
- Desmethyl Icaritin has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-453 and MCF7) and chronic myeloid leukemia (K562) cells. The IC50 values for K562 cells were reported as low as 8 μM .
- It induces apoptosis in cancer cells by activating caspases and promoting cell cycle arrest at the G2/M phase through down-regulation of cyclins and related proteins .
- Stem Cell Differentiation :
-
Adipogenesis Inhibition :
- The compound has been shown to suppress adipogenesis in 3T3-L1 cells via the Wnt/β-catenin signaling pathway, indicating potential applications in obesity treatment . Studies demonstrated that it inhibits the expression of key adipogenic transcription factors without affecting others like C/EBPα and PPARγ .
Study 1: Anticancer Effects on Leukemia Cells
In a study evaluating the effects of Desmethyl Icaritin on K562 leukemia cells, researchers found that treatment with concentrations ranging from 2 to 5 μM resulted in significant apoptosis and cell cycle arrest. The mechanism involved up-regulation of phospho-JNK and down-regulation of phospho-ERK pathways, suggesting a targeted approach to leukemia therapy without significant bone marrow suppression .
Study 2: Cardiomyocyte Differentiation
Another notable study highlighted the compound's ability to induce cardiomyocyte differentiation from embryonic stem cells. The findings indicated that Desmethyl Icaritin enhances cardiac-specific gene expression while suppressing markers associated with undifferentiated stem cells, showcasing its potential in regenerative medicine .
Comparative Analysis of Biological Activities
Biological Activity | This compound | Other Flavonoids |
---|---|---|
Anticancer | Strong inhibition of cancer cell proliferation (IC50 ~8 μM for K562) | Varies; some exhibit lower efficacy |
Stem Cell Differentiation | Promotes differentiation into cardiomyocytes | Limited evidence in other flavonoids |
Adipogenesis Inhibition | Suppresses adipogenesis via Wnt/β-catenin pathway | Some flavonoids show similar effects |
Properties
IUPAC Name |
5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-16(2)6-11-19-21(33-14-30-4)12-20(27)22-23(28)26(34-15-31-5)24(35-25(19)22)17-7-9-18(10-8-17)32-13-29-3/h6-10,12,27H,11,13-15H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZYJMSUFWJXLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCOC)C3=CC=C(C=C3)OCOC)O)OCOC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747553 |
Source
|
Record name | 5-Hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143724-76-9 |
Source
|
Record name | 5-Hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-8-(3-methylbut-2-en-1-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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